molecular formula C11H7ClFNO B7892042 5-Chloro-2-(4-fluorophenoxy)pyridine

5-Chloro-2-(4-fluorophenoxy)pyridine

Cat. No.: B7892042
M. Wt: 223.63 g/mol
InChI Key: LMPYHXKSGUJUCQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenoxy)pyridine is a chemical compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-fluorophenoxy)pyridine typically involves the reaction of 5-chloropyridine with 4-fluorophenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the industrial-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the chlorine atom may be replaced by various functional groups, leading to the formation of diverse derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-2-(4-fluorophenoxy)pyridine include other fluorinated pyridines and chlorinated pyridines. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2-(4-fluorophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPYHXKSGUJUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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